molecular formula C3H7N. HCl B196039 Allylamine hydrochloride CAS No. 10017-11-5

Allylamine hydrochloride

Cat. No.: B196039
CAS No.: 10017-11-5
M. Wt: 93.55 g/mol
InChI Key: MLGWTHRHHANFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylamine hydrochloride is an organic compound with the formula C3H7N·HCl. It is a colorless liquid that is the simplest stable unsaturated amine. This compound is widely used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl chloride with hexamine, followed by distillation . This method is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Allylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Allylamine can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.

    Reduction: It can be reduced to form saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of allylamine hydrochloride involves its reactivity as an amine. In biological systems, it can inhibit certain enzymes, such as squalene monooxygenase, which is involved in sterol biosynthesis . This inhibition disrupts the synthesis of essential sterols, leading to various biological effects.

Comparison with Similar Compounds

  • Diallylamine
  • Triallylamine
  • Flunarizine
  • Naftifine

Biological Activity

Allylamine hydrochloride, a compound with significant applications in various fields, particularly in biomedicine and polymer chemistry, exhibits diverse biological activities. This article presents a comprehensive overview of its biological properties, focusing on its cytotoxicity, antimicrobial effects, and potential applications in drug delivery systems.

This compound is a primary amine with the chemical formula C3H8ClNC_3H_8ClN. It is often used as a precursor for synthesizing poly(this compound) (PAH), a polyelectrolyte known for its cationic properties. The structure of PAH allows it to interact with negatively charged species, making it useful in various biomedical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that PAH exhibits significant cytotoxic effects on mammalian cells. For instance, unmodified PAH demonstrated complete inhibition of growth in human skin fibroblasts (HSFs) at concentrations as low as 0.2 mg/mL . However, modifications to PAH, such as quaternization or succinylation, have been reported to reduce its cytotoxicity while maintaining biological efficacy .
  • Antimicrobial Activity : PAH has been found to possess antimicrobial properties against various pathogens. Research indicates that modified forms of PAH exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, making them suitable candidates for antibacterial coatings and materials . The minimum inhibitory concentration (MIC) for native PAH against S. aureus was reported at 0.08 mg/mL .
  • Drug Delivery Systems : The ability of PAH to form polyelectrolyte complexes has led to its application in drug delivery. For example, self-assembled nanoparticles composed of PAH and fucoidan have shown promise for delivering methotrexate (MTX), demonstrating sustained release profiles and effective cytotoxicity against cancer cell lines such as MCF-7 and HeLa .

Table 1: Summary of Biological Activities of this compound

Activity Findings Reference
CytotoxicityComplete inhibition of HSF growth at 0.2 mg/mL
AntimicrobialMIC against S. aureus: 0.08 mg/mL
Drug DeliveryEffective MTX delivery using PAH/fucoidan nanoparticles
Cell ProliferationModified PAH enhances HSF proliferation compared to unmodified

The mechanisms underlying the biological activities of this compound and its derivatives involve several pathways:

  • Cell Membrane Interaction : The cationic nature of PAH allows it to interact with negatively charged components on cell membranes, leading to disruption and subsequent cell death at high concentrations .
  • Polyelectrolyte Complex Formation : The ability to form complexes with negatively charged polymers enhances the stability and delivery efficiency of therapeutic agents, particularly in acidic environments typical of tumor tissues .
  • Modulation of Biological Properties : Chemical modifications such as quaternization or succinylation can significantly alter the charge density and hydrophilicity of PAH, affecting its interactions with cells and bacteria .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing poly(allylamine hydrochloride) (PAH), and how can polymerization conditions be optimized for desired molecular weights?

PAH is typically synthesized via free-radical polymerization of this compound using redox initiators like ammonium persulfate/sodium bisulfite. Bulk polymerization at controlled temperatures (e.g., 60–80°C) under nitrogen atmosphere ensures minimal side reactions. Molecular weight can be tuned by adjusting monomer-to-initiator ratios and reaction time. For example, higher initiator concentrations yield lower molecular weights due to increased chain termination rates. Characterization via FTIR (to confirm amine and hydrochloride groups) and gel permeation chromatography (GPC) for molecular weight distribution is critical .

Q. How should researchers handle this compound safely in laboratory settings?

this compound is classified as a UN2811 toxic solid (hazard class 6.1). Key safety protocols include:

  • Using fume hoods and personal protective equipment (gloves, lab coats, goggles).
  • Storing in airtight containers away from moisture and oxidizing agents.
  • Disposing of waste via approved hazardous chemical protocols. Shipping requires compliance with international regulations (e.g., ADR/IATA) for toxic solids, including proper labeling and packing group III specifications .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound and its polymers?

  • FTIR and NMR : To verify functional groups (e.g., primary amine peaks at ~3300 cm⁻¹ in FTIR) and polymer backbone structure.
  • Thermogravimetric analysis (TGA) : Assess thermal stability; PAH typically degrades above 250°C .
  • Capillary gas chromatography with flame ionization detection (GC-FID) : Detects trace monomers (e.g., residual allylamine in pharmaceuticals like sevelamer hydrochloride) with a detection limit of ~1 ppm .

Advanced Research Questions

Q. How do ionic strength and pH influence the conformational behavior of PAH in polyelectrolyte multilayers (PEMs)?

PAH’s charge density and chain conformation are pH- and salt-dependent. At low pH, PAH is fully protonated, leading to extended chains due to electrostatic repulsion. In high-ionic-strength solutions (e.g., >0.5 M NaCl), counterion condensation reduces repulsion, resulting in coiled conformations. This affects PEM assembly with polyanions (e.g., polystyrene sulfonate), altering layer thickness and permeability. In-situ dynamic light scattering (DLS) and quartz crystal microbalance (QCM) studies are recommended to monitor these changes .

Q. What strategies resolve contradictions in reported phase transition temperatures of PAH-based stimuli-responsive hydrogels?

Discrepancies arise from variations in copolymer composition (e.g., N-isopropylacrylamide/PAH ratios) and crosslinking density. For instance, increasing PAH content from 10% to 60% shifts phase transition temperatures from 35°C to 47°C due to enhanced hydrophilicity. Methodological consistency in monomer purification, reaction conditions (e.g., temperature, initiator type), and characterization (equilibrium swelling studies) is critical for reproducibility .

Q. How can PAH be functionalized for targeted biomedical applications, such as drug delivery or cell encapsulation?

  • Surface modification : PAH’s primary amines enable covalent grafting with biomolecules (e.g., PEG for stealth properties) or crosslinkers (epichlorohydrin for hydrogel networks).
  • Layer-by-layer (LbL) assembly : PAH/polyanion multilayers on nanoparticles enhance biocompatibility and controlled release. For example, PAH/silica nanocomposites show pH-dependent drug release in cancer therapy .
  • Encapsulation efficiency : Optimize PAH molecular weight (e.g., ~15,000–20,000 Da) and charge density to balance membrane permeability and mechanical stability .

Q. What are the challenges in scaling up PAH synthesis while maintaining consistent polymer properties?

Batch-to-batch variability in molecular weight and polydispersity index (PDI) is common. Solutions include:

  • Precision in initiator addition : Automated syringe pumps for controlled initiator feed rates.
  • In-line monitoring : Real-time viscometry or GPC to track polymerization progress.
  • Post-polymerization purification : Dialysis or ultrafiltration to remove unreacted monomers and low-MW oligomers .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting data on PAH’s cytotoxicity in biomedical applications?

Discrepancies stem from differences in:

  • Polymer purity : Residual monomers or crosslinkers (e.g., epichlorohydrin) may introduce toxicity.
  • Molecular weight : High-MW PAH (>50,000 Da) may induce immune responses, while low-MW variants (<10,000 Da) show better biocompatibility.
  • Experimental models : In vitro vs. in vivo testing (e.g., macrophage response in mice vs. cell cultures). Standardized cytotoxicity assays (e.g., MTT, LDH release) under ISO 10993 guidelines are advised .

Properties

IUPAC Name

prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWTHRHHANFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent)
Record name 2-Propen-1-amine, homopolymer, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110507-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(allylamine hydrochloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71550-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(allylamine hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60872280
Record name Allylamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Poly(allylamine hydrochloride)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10017-11-5, 71550-12-4
Record name Allylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(allylamine hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allylamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polymer of allylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propen-1-amine, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 64.2% aqueous solution of N-ethylallylamine hydrochloride (hereinafter, abbreviated as EAA.HCl) was propared by adding 52.1 g of 35% hydrochloric acid to 42.58 g (0.5 mole) of N-ethylallylamine while cooling the reaction mixture. On the other hand, 28.54 g (0.5 mole) of allylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture, and then the mixture was concentrated by means of rotary evaporator to obtain a 69.8% aqueous solution of allylamine hydrochloride (hereinafter, abbreviated as AA.HCl). Then, 18.94 g of the aqueous solution of EAA.HCl and 13.40 g of aqueous solution of AA.HCl, obtained above, were mixed together and heated to 60° C. Then, 0.645 g of 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization reaction was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collect by filtration using a glass filter and dried at 50° C. under reduced pressure. Thus, a copolymer of N-ethylallylamine hydrochloride and allylamine hydrochloride was obtained.
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylamine hydrochloride
Reactant of Route 2
Allylamine hydrochloride
Reactant of Route 3
Allylamine hydrochloride
Reactant of Route 4
Allylamine hydrochloride
Reactant of Route 5
Allylamine hydrochloride
Reactant of Route 6
Allylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.